molecular formula C12H11NO2 B11770153 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone CAS No. 62144-37-0

1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone

Cat. No.: B11770153
CAS No.: 62144-37-0
M. Wt: 201.22 g/mol
InChI Key: YKLOPEOUCRMGDN-UHFFFAOYSA-N
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Description

Overview of the Chemical Landscape Pertaining to 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone Analogues

The chemical landscape surrounding 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone includes a wide variety of analogues where either the furan (B31954) core, the arylamine substituent, or the ethanone (B97240) side chain is modified. Research into related structures provides insight into the structure-activity relationships (SAR) of this class of compounds.

For example, analogues of 2-acetylfuran (B1664036) (1-(furan-2-yl)ethanone) are useful intermediates in the synthesis of pharmaceuticals. wikipedia.org The synthesis of various substituted furan derivatives has been a focus of medicinal chemistry to explore their therapeutic potential. utripoli.edu.ly The modification of the substituents on the furan ring is a common strategy to modulate the biological activity of these compounds. utripoli.edu.ly

Similarly, the study of different arylamine analogues has been extensive. The development of new synthetic routes to access diverse arylamines is an ongoing effort in organic chemistry. rsc.org The position and nature of substituents on the aromatic ring of the arylamine can significantly influence the compound's properties.

Analogues of the ethanone portion of the molecule have also been explored. For instance, research on pyrovalerone analogues, which are 1-phenyl-2-amino-pentan-1-one derivatives, has yielded potent inhibitors of monoamine transporters. nih.govdrugs.ie These studies highlight how modifications to the alkyl chain and the amino group can fine-tune the biological activity.

Below is a table of selected analogues and their reported significance:

Current Research Frontiers and Unaddressed Questions for the 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone Scaffold

Current research on furan-containing compounds is focused on several key areas, including the development of new synthetic methodologies, the exploration of novel biological activities, and the elucidation of structure-activity relationships. ijabbr.com For the specific scaffold of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, several research frontiers and unanswered questions remain.

One major area of investigation is the full characterization of the biological activity profile of this compound and its close analogues. While the individual furan and arylamine moieties are known to possess a range of biological effects, their combined impact within this specific molecular architecture is not fully understood. Systematic screening for various pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, would be a valuable endeavor.

Another frontier is the development of more efficient and versatile synthetic routes to access a wider library of derivatives. This would involve exploring different coupling strategies to connect the furan and arylamine rings, as well as methods to introduce diverse substituents at various positions on the scaffold. The reductive cross-coupling of nitroarenes is one such modern approach for synthesizing N-substituted arylamines. rsc.org

Furthermore, detailed structure-activity relationship (SAR) studies are needed to understand how specific structural modifications influence the biological activity. ijabbr.com This would involve synthesizing a series of analogues with systematic variations in the substitution pattern and evaluating their effects on specific biological targets.

Finally, the physicochemical properties of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone and its derivatives, such as solubility, stability, and metabolic profile, are largely unexplored. Understanding these properties is crucial for any potential development of these compounds for practical applications.

Table of Compounds

Properties

CAS No.

62144-37-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-[5-(2-aminophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,13H2,1H3

InChI Key

YKLOPEOUCRMGDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 1 5 2 Amino Phenyl Furan 2 Yl Ethanone and Its Structural Analogues

Strategic Approaches to the Core Furan-2-yl-ethanone Structure

The formation of the central 2-acetyl-5-arylfuran scaffold is a critical step in the synthesis of the target compound. Direct synthetic routes and cycloaddition reactions represent two primary strategies for assembling this core structure.

Direct Synthetic Routes to the 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone Framework

Direct synthesis of the 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone framework can be approached through established furan (B31954) synthesis methods such as the Paal-Knorr synthesis and the Feist-Benary synthesis. These methods, while not always single-step processes for this specific substituted furan, provide reliable pathways to the essential furan ring system.

The Paal-Knorr furan synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclized hemiacetal which then dehydrates to form the furan ring. wikipedia.org For the synthesis of the target molecule, a suitably substituted 1,4-diketone would be required. The reaction is typically catalyzed by protic acids like sulfuric or hydrochloric acid, or by Lewis acids in anhydrous conditions. wikipedia.org

The Feist-Benary furan synthesis offers an alternative route, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgyoutube.com The mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then displaces the halogen from the α-halo ketone. Subsequent enolization and cyclization, followed by dehydration, yield the substituted furan. quimicaorganica.org This method is particularly effective for producing furans with a carbonyl group at the C-3 position. researchgate.net

Synthetic Method Reactants Key Reagents/Conditions Description
Paal-Knorr Synthesis1,4-Dicarbonyl compoundAcid catalyst (e.g., H₂SO₄, P₂O₅)Acid-catalyzed dehydration of a 1,4-dicarbonyl compound to form a furan ring. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
Feist-Benary Synthesisα-Halo ketone and β-Dicarbonyl compoundBase (e.g., Pyridine, Ammonia)Base-catalyzed condensation and cyclization to form a substituted furan. wikipedia.orgquimicaorganica.orgambeed.com

Cycloaddition Reactions for Furan Ring Construction

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful tool for constructing cyclic systems and can be applied to the synthesis of precursors for substituted anilines, which are key components of the target molecule. acs.org Furan, despite its aromatic character, can act as a diene in [4+2] cycloaddition reactions with various dienophiles. acs.orgrsc.org

The Diels-Alder reaction of a substituted furan with a suitable dienophile can lead to the formation of a 7-oxabicyclo[2.2.1]heptene intermediate. acs.org This intermediate can then be converted to a polysubstituted aniline. acs.org For instance, the reaction of 2-amino-substituted furans with dienophiles can yield cycloadducts that readily aromatize to form anilines. acs.org The reactivity of the furan ring in these reactions can be influenced by substituents; electron-donating groups tend to increase reactivity. rsc.org The conditions for these reactions are often mild, and in some cases, can be performed in polar solvents like a methanol/water mixture. nih.gov

Reaction Type Reactants Key Features Outcome
Diels-Alder ReactionSubstituted Furan (diene) and Dienophile[4+2] cycloadditionFormation of a 7-oxabicyclo[2.2.1]heptene intermediate, which can lead to substituted anilines. acs.orgresearchgate.netmdpi.com

Functionalization and Derivatization of the Phenyl and Furan Moieties

Once the core furan structure is established, or during its assembly, functionalization and derivatization of the phenyl and furan rings are carried out to introduce the desired amino and acetyl groups and to build more complex analogues.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for Aryl-Furan Linkages)

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly effective for creating the aryl-furan linkage in the target molecule. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, a plausible strategy would involve the Suzuki coupling of a 5-halo-2-acetylfuran with a (2-aminophenyl)boronic acid derivative. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often used with phosphine (B1218219) ligands. organic-chemistry.orgnih.gov

Reaction Reactants Catalyst System Key Conditions
Suzuki-Miyaura CouplingAryl halide/triflate and Organoboronic acid/esterPalladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a ligandBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene)

Condensation Reactions for Side Chain and Heterocycle Formation

The acetyl group on the furan ring serves as a versatile handle for further derivatization through condensation reactions. A prominent example is the Claisen-Schmidt condensation to form chalcones. jchemrev.comnih.gov This reaction involves the base-catalyzed reaction of an aldehyde with a ketone. In this context, 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone can react with various aromatic aldehydes to produce furan-containing chalcones. proquest.comorientjchem.org These chalcones are valuable intermediates for the synthesis of other heterocyclic compounds, such as pyrazolines. proquest.comorientjchem.orgnih.gov

The synthesis of pyrazolines from chalcones is typically achieved by reacting the chalcone (B49325) with hydrazine (B178648) hydrate, often in the presence of an acid catalyst like glacial acetic acid or in an alcoholic solvent. proquest.comnih.govrdd.edu.iq This cyclization reaction provides access to a diverse range of five-membered nitrogen-containing heterocycles.

Reaction Starting Material Reagents Product
Claisen-Schmidt Condensation1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanoneAromatic aldehyde, Base (e.g., NaOH, KOH)Furan-containing chalcone proquest.comorientjchem.orgnih.gov
Pyrazoline SynthesisFuran-containing chalconeHydrazine hydrateFuran-containing pyrazoline proquest.comorientjchem.orgnih.gov

Modifications via Schiff Base Formation

The primary amino group on the phenyl ring of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone provides a reactive site for the formation of Schiff bases (imines). Schiff bases are formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netarpgweb.com

The reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. researchgate.net By reacting 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone with various aldehydes or ketones, a wide array of Schiff base derivatives can be synthesized, allowing for the introduction of diverse structural motifs. researchgate.netacgpubs.org These reactions are often carried out in an alcoholic solvent and can sometimes be catalyzed by a few drops of acid. researchgate.net

Reaction Reactants Key Functional Group Formed General Conditions
Schiff Base Formation1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone and Aldehyde/KetoneAzomethine (-C=N-)Condensation reaction, often in an alcohol solvent. researchgate.netnih.gov

Synthesis of Related Furan-Amino-Phenyl Derivatives

The synthesis of furan-amino-phenyl derivatives, a class of compounds structurally related to 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, employs a variety of established and modern synthetic methodologies. These methods often involve the construction of the furan ring as a key step, followed by or concurrent with the introduction of the amino-phenyl moiety.

One of the most fundamental and widely used methods for constructing the furan nucleus is the Paal-Knorr furan synthesis . wikipedia.orgalfa-chemistry.comquimicaorganica.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the corresponding furan. wikipedia.orgquimicaorganica.orgorganic-chemistry.org The versatility of this method allows for the synthesis of a wide range of substituted furans, as the R groups on the starting diketone can be varied (H, alkyl, or aryl). wikipedia.org For the synthesis of furan-amino-phenyl derivatives, a suitably substituted 1,4-diketone bearing a protected or precursor amino-phenyl group would be required.

Another significant strategy that can be adapted for the synthesis of related structures is the Fischer indole (B1671886) synthesis . researchgate.netwikipedia.orgyoutube.combyjus.com While primarily a method for preparing indoles, it proceeds through an arylhydrazone intermediate formed from an aryl hydrazine and a ketone or aldehyde. wikipedia.orgbyjus.com By using a furan-containing ketone or aldehyde, this method can be extended to produce indole-furan hybrids. The reaction is typically carried out under acidic conditions. wikipedia.org Modifications to the classical Fischer indole synthesis, such as those developed by Buchwald, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

The synthesis of various furan derivatives often involves condensation reactions. For instance, furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized through the condensation of the corresponding carboxylic acids with amino acid salts. nih.gov In some cases, the furan ring itself is constructed through multi-step sequences. For example, 5-phenylfuran-2-carboxylic acid can be prepared via a Suzuki-Miyaura cross-coupling reaction between phenylboronic acid and methyl 5-bromofuran-2-carboxylate, followed by hydrolysis. nih.gov Other approaches include the reaction of oxazolone (B7731731) derivatives with various reagents to yield furan-containing imidazolones, triazinones, and other heterocyclic systems. nih.gov

The table below summarizes some of the key synthetic strategies for preparing related furan-amino-phenyl derivatives.

Synthetic Method Key Reactants General Description Relevant Citations
Paal-Knorr Furan Synthesis1,4-Dicarbonyl compoundsAcid-catalyzed cyclization of 1,4-diketones to form substituted furans. wikipedia.orgalfa-chemistry.comquimicaorganica.org wikipedia.orgalfa-chemistry.comquimicaorganica.orgorganic-chemistry.orguobaghdad.edu.iq
Fischer Indole SynthesisAryl hydrazines, Ketones/AldehydesAcid-catalyzed reaction to form indoles, adaptable for furan-containing substrates. wikipedia.orgbyjus.com researchgate.netwikipedia.orgyoutube.combyjus.comorganic-chemistry.org
Condensation ReactionsFuran carboxylic acids, AminesFormation of amide bonds to link furan and amino-phenyl moieties. nih.gov nih.govnih.govresearchgate.net
Suzuki-Miyaura CouplingFuran boronic acids/esters, Aryl halidesPalladium-catalyzed cross-coupling to form C-C bonds between furan and phenyl rings. nih.gov nih.gov

Innovative Reaction Conditions and Catalytic Systems

Modern organic synthesis increasingly focuses on the development of more efficient, sustainable, and milder reaction conditions. The synthesis of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone and its analogues has benefited from such innovations, particularly in the areas of microwave-assisted synthesis and advanced catalytic systems.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and sometimes even alter reaction pathways compared to conventional heating. Several synthetic transformations relevant to the construction of furan-based compounds have been successfully adapted to microwave conditions.

For example, the Paal-Knorr synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds has been shown to be highly efficient under microwave irradiation. organic-chemistry.org This method significantly reduces reaction times compared to traditional heating. Similarly, microwave heating has been employed in multi-component reactions, such as the three- and four-component synthesis of 3-arylmethylindoles, which involves a Heck isomerization followed by a Fischer indolization sequence. organic-chemistry.org The use of microwaves has also been reported in the synthesis of complex heterocyclic systems incorporating furan rings, such as certain pyrazolyl phenyl derivatives. researchgate.net These examples highlight the potential of microwave technology to facilitate the rapid and efficient synthesis of the target compound and its derivatives.

Utilization of Acid/Base Catalysis

Acid and base catalysis are fundamental to many of the synthetic routes leading to furan-amino-phenyl derivatives. The choice of catalyst can be critical in controlling the reaction pathway and achieving the desired product.

Acid Catalysis: The Paal-Knorr furan synthesis is a classic example of an acid-catalyzed reaction. wikipedia.orgorganic-chemistry.org It can be promoted by a wide range of acids, including:

Brønsted acids: such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). wikipedia.orgalfa-chemistry.com

Lewis acids: such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.orgwikipedia.org

The mechanism involves the protonation of a carbonyl group, which facilitates the intramolecular attack by the enol of the other carbonyl, leading to cyclization and subsequent dehydration to form the aromatic furan ring. wikipedia.orgalfa-chemistry.com The Fischer indole synthesis is another prominent reaction that relies on acid catalysis to promote the cyclization of an arylhydrazone intermediate. wikipedia.orgbyjus.com

Base Catalysis: While acid catalysis is more common for the direct synthesis of furans from 1,4-dicarbonyls, base-catalyzed reactions are also crucial in the synthesis of precursors and related heterocyclic systems. For example, the Fiesselmann thiophene (B33073) synthesis, a related heterocyclic synthesis, utilizes a base in its reaction sequence. uobaghdad.edu.iq In the synthesis of some complex furan-based derivatives, bases like triethylamine (B128534) (Et₃N) or sodium acetate are used to facilitate condensation or cyclization steps. nih.gov The Gewald aminothiophene synthesis is another example that proceeds via a base-catalyzed condensation. uobaghdad.edu.iq

The table below provides examples of catalysts used in relevant synthetic transformations.

Catalyst Type Specific Examples Application Relevant Citations
Brønsted AcidH₂SO₄, HCl, p-TsOHPaal-Knorr Furan Synthesis, Fischer Indole Synthesis wikipedia.orgalfa-chemistry.comwikipedia.org
Lewis AcidZnCl₂, BF₃, AlCl₃Paal-Knorr Furan Synthesis, Fischer Indole Synthesis wikipedia.orgwikipedia.org
BaseTriethylamine, Sodium AcetateCondensation and cyclization reactions for furan derivatives nih.govuobaghdad.edu.iq
Palladium CatalystN/ASuzuki-Miyaura Coupling, Buchwald-Hartwig Amination wikipedia.orgnih.gov

Synthetic Challenges and Prospects in 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone Synthesis

The synthesis of asymmetrically substituted bi-aryl heterocyclic compounds like 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone presents several challenges. A primary difficulty lies in achieving regioselectivity during the formation of the substituted furan ring, especially when using classical methods like the Paal-Knorr synthesis with unsymmetrical 1,4-dicarbonyl precursors. Controlling the position of the amino-phenyl and acetyl groups on the furan ring requires careful design of the synthetic route and choice of starting materials.

Future prospects in the synthesis of this and related compounds lie in the development of more sophisticated and efficient catalytic systems. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, offers a powerful and modular approach. These methods would allow for the late-stage introduction of the amino-phenyl group onto a pre-formed furan-2-yl-ethanone core, or vice-versa, providing greater flexibility and control over the final structure.

Mechanistic Elucidation of Chemical Transformations Involving 1 5 2 Amino Phenyl Furan 2 Yl Ethanone Precursors and Derivatives

Detailed Reaction Pathway Analysis

The reactivity of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is dictated by the interplay of its functional groups. The ortho-disposed amino and acetyl groups on the phenyl and furan (B31954) rings, respectively, are primed for intramolecular reactions, while the furan ring itself can participate in various metal-catalyzed processes.

Intramolecular Cyclization and Rearrangement Mechanisms

One of the most significant transformations of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is its propensity to undergo intramolecular cyclization to form quinoline (B57606) derivatives. This transformation is a classic example of the Friedländer annulation, a powerful method for the synthesis of quinolines. wikipedia.orgsynarchive.comjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org In the case of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, the acetyl group provides the necessary carbonyl functionality, and an external reagent can provide the α-methylene component for intermolecular condensation, or in some cases, the molecule itself can undergo intramolecular reactions.

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis): wikipedia.org

Aldol (B89426) Addition Pathway: Under basic or acidic conditions, the reaction can initiate with an aldol-type addition of an enol or enolate to the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the other carbonyl, followed by dehydration to furnish the quinoline ring. researchgate.net

Schiff Base Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group and a carbonyl compound. Subsequent intramolecular aldol-type condensation and dehydration lead to the final quinoline product. wikipedia.org

The key intermediates in the Friedländer synthesis are the initial aldol adducts and Schiff bases, as well as the subsequent enones formed after the initial dehydration step. researchgate.net The reaction is typically catalyzed by acids such as toluenesulfonic acid and trifluoroacetic acid, or bases like sodium hydroxide. wikipedia.orgjk-sci.com

The intramolecular cyclization of derivatives of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone can also be promoted by other catalysts. For instance, cobalt and copper complexes have been shown to catalyze the synthesis of quinolines from 2-aminoaryl alcohols and ketones. nih.govrsc.org

Table 1: Key Features of the Friedländer Synthesis

FeatureDescription
Reactants 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group. organic-chemistry.org
Product Quinolines and their derivatives. synarchive.com
Catalysts Acids (e.g., p-toluenesulfonic acid, HCl) or bases (e.g., NaOH, pyridine). wikipedia.orgjk-sci.com
Key Intermediates Aldol adducts, Schiff bases, enones. researchgate.net

Oxidative Addition and Reductive Elimination in Organometallic Catalysis

The furan ring in 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is amenable to various organometallic catalytic cycles, particularly those involving palladium. These reactions often proceed through a sequence of oxidative addition and reductive elimination steps, which are fundamental to many cross-coupling reactions. mdpi.com

Oxidative Addition: This step involves the insertion of the palladium catalyst, typically in a low oxidation state (e.g., Pd(0)), into a carbon-halogen or carbon-hydrogen bond. For furan derivatives, C-H activation is a common pathway, where the palladium catalyst cleaves a C-H bond on the furan ring to form an organopalladium intermediate. youtube.comrsc.orgmdpi.com The presence of an electron-withdrawing group, such as the acetyl group in the target molecule, can influence the site of C-H activation. youtube.com

Reductive Elimination: Following oxidative addition and any subsequent steps like migratory insertion or transmetalation, the final bond-forming step is often reductive elimination. In this step, two organic ligands on the palladium center couple, forming a new bond and regenerating the palladium catalyst in its lower oxidation state. This process is crucial for completing the catalytic cycle. mdpi.com

Palladium-catalyzed reactions can be used to synthesize a variety of furan-containing heterocycles, including furoquinolines. nih.govnih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce various substituents onto the furan or phenyl ring of the starting material. mdpi.comnih.gov

A plausible mechanism for the palladium-catalyzed arylation of a furan involves the oxidative addition of Pd(0) to an aryl halide, followed by a Heck-type insertion into the furan ring and subsequent β-hydride elimination to yield the arylated furan and a palladium(II) hydride species. youtube.com The active catalyst is then regenerated by reductive elimination of the corresponding acid in the presence of a base. youtube.com

Nucleophilic Addition Mechanisms (e.g., Michael-type additions)

The acetyl group of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is an electrophilic center susceptible to nucleophilic attack. This reactivity is fundamental to many of its transformations, including the initial step of the Friedländer synthesis. youtube.com

Nucleophilic Attack on the Carbonyl: A nucleophile can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate can then be protonated to form an alcohol or can eliminate a leaving group in a substitution reaction. The enolisation of 2-acetylfuran (B1664036) has been studied, providing insight into the reactivity of the acetyl group. rsc.org

Michael-type Additions: While direct examples involving 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone are not prevalent in the provided search results, the principles of Michael addition are relevant. In a Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). Derivatives of the title compound, if transformed into an α,β-unsaturated ketone, could act as Michael acceptors. Conversely, the enolate of the acetyl group could potentially act as a Michael donor.

Identification and Characterization of Key Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

In the context of the Friedländer synthesis , the key intermediates are the aldol adducts and Schiff bases. researchgate.net These intermediates are often highly reactive and may not be isolable. However, their existence can be inferred through trapping experiments or by synthesizing and studying the reactivity of analogous stable compounds. Detailed mechanistic studies have concluded that in many cases, the initial aldol adduct rapidly cyclizes and dehydrates, making its direct observation challenging. researchgate.net

For organometallic catalytic cycles , the key intermediates are organopalladium species formed during oxidative addition. researchgate.net These can include Pd(II) intermediates resulting from C-H activation or oxidative addition to a halide. Spectroscopic techniques such as NMR can sometimes be used to observe these intermediates, although they are often present in low concentrations and have short lifetimes. The formation of a palladacycle is a common feature in C-H activation mechanisms. researchgate.net

Table 2: Characterization of Reaction Intermediates

Reaction TypeKey IntermediatesPotential Characterization Methods
Friedländer Synthesis Aldol adducts, Schiff bases, EnonesTrapping experiments, Synthesis of stable analogs, Spectroscopic analysis (NMR, IR) if isolable. researchgate.net
Organometallic Catalysis Organopalladium(II) species, PalladacyclesNMR spectroscopy, X-ray crystallography of stable analogs, Mass spectrometry. researchgate.netresearchgate.net
Nucleophilic Addition Tetrahedral intermediates, EnolatesSpectroscopic analysis (NMR, IR), Isotopic labeling studies. youtube.comrsc.org

Advanced Spectroscopic and Structural Characterization of 1 5 2 Amino Phenyl Furan 2 Yl Ethanone

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, the molecular formula is C₁₂H₁₁NO₂. matrix-fine-chemicals.com

The theoretical monoisotopic mass of this compound, calculated from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 201.078978594 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy is crucial for distinguishing the target compound from other molecules with the same nominal mass but different elemental formulas.

Multi-Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone would provide information on the number of different types of protons and their neighboring environments. Based on the analysis of similar structures, the following characteristic chemical shifts (δ) in parts per million (ppm) are expected:

Aromatic Protons: The protons on the aminophenyl and furan (B31954) rings would appear in the range of δ 6.5–7.5 ppm. These signals would likely be split into complex multiplets due to spin-spin coupling between adjacent protons.

Amino Protons: The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet in the region of δ 5.0–5.5 ppm. The broadness of this signal is due to quadrupole effects of the nitrogen atom and chemical exchange with the solvent.

Acetyl Methyl Protons: The three protons of the acetyl group (-COCH₃) would appear as a sharp singlet at approximately δ 2.6 ppm, as they are not coupled to any other protons.

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information about the different carbon environments within the molecule. For 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, the expected chemical shifts are as follows:

Carbonyl Carbon: The carbon atom of the acetyl group's carbonyl (C=O) is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 195–205 ppm.

Furan Carbons: The carbon atoms of the furan ring are expected to resonate in the region of δ 105–155 ppm.

Aminophenyl Carbons: The carbon atoms of the aminophenyl ring would also appear in the aromatic region, with their specific shifts influenced by the positions of the amino and furan substituents.

The following table provides a summary of the expected NMR spectral data:

Group ¹H-NMR Chemical Shift (δ, ppm) ¹³C-NMR Chemical Shift (δ, ppm)
Aromatic Protons6.5–7.5 (multiplets)105–155
Amino Protons5.0–5.5 (broad singlet)N/A
Acetyl Methyl Protons~2.6 (singlet)~25
Carbonyl CarbonN/A195–205

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

N-H Stretching: The primary amine group (-NH₂) would show two characteristic stretching vibrations in the range of 3300–3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the stretching of the carbonyl group (C=O) of the ketone would be prominent in the region of 1680–1720 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl and furan rings would appear in the 1450–1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is expected in the 1250-1360 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the furan ring would be observed in the 1000–1300 cm⁻¹ region.

The table below summarizes the expected FT-IR absorption bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300–3500
Aromatic C-HC-H Stretch>3000
Aliphatic C-H (methyl)C-H Stretch<3000
Ketone (C=O)C=O Stretch1680–1720
Aromatic C=CC=C Stretch1450–1600
Aromatic Amine (C-N)C-N Stretch1250–1360
Furan Ring (C-O)C-O Stretch1000–1300

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.

While a specific single-crystal X-ray structure for 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is not available in the surveyed literature, studies on similar compounds, such as 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, show that the molecule is not planar. nih.gov It is expected that the dihedral angle between the furan ring and the aminophenyl ring in 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone would be non-zero, indicating a twisted conformation. The acetyl group may also be twisted relative to the plane of the furan ring. nih.gov

In the solid state, intermolecular hydrogen bonds involving the amino group (N-H···O) and potentially weaker C-H···O or C-H···π interactions would likely play a significant role in stabilizing the crystal packing. nih.govnih.gov

Conformational Studies via Spectroscopic Probes (e.g., s-cis/s-trans isomerism)

For molecules with single bonds connecting planar systems, such as the bond between the furan ring and the acetyl group in 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, different rotational isomers, or conformers, can exist. In the case of 2-acetylfuran (B1664036) derivatives, this is often manifested as s-cis and s-trans isomerism, where the acetyl group is oriented either cis or trans with respect to the furan ring oxygen. nih.gov

These conformers can be studied using spectroscopic techniques like infrared (IR) and NMR spectroscopy. The relative populations of the s-cis and s-trans isomers can be influenced by the polarity of the solvent. nih.gov For instance, in some furan derivatives, the O,O-trans conformer is more predominant in less polar solvents, while the equilibrium can shift towards the O,O-cis conformer in more polar solvents. nih.gov Low-temperature NMR studies can sometimes resolve separate signals for the different conformers, providing insight into the energy barrier for their interconversion. nih.gov

Electronic Spectroscopy (UV-Vis) and Computational Spectral Interpretation (e.g., TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is expected to show absorption bands corresponding to π→π* transitions within the conjugated system formed by the aminophenyl and furan rings, as well as n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Theoretical and Computational Chemistry Investigations of 1 5 2 Amino Phenyl Furan 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular and electronic properties. These methods solve approximations of the Schrödinger equation to determine the energetic and electronic state of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely employed to optimize molecular geometries, predict vibrational frequencies, and calculate a range of electronic properties.

For 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net This process yields an optimized 3D structure by finding the lowest energy conformation of the molecule. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data from techniques like X-ray diffraction to validate the accuracy of the computational model. uomphysics.netnih.gov

Table 1: Theoretical Optimized Geometrical Parameters for 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone (Illustrative) This table presents typical parameters that would be calculated using DFT methods. Actual values require specific computation.

Parameter Bond/Atoms Calculated Value
Bond Length (Å) C=O ~1.23 Å
C-C (acetyl) ~1.51 Å
C-N (amine) ~1.39 Å
C-O (furan) ~1.37 Å
Bond Angle ( °) O=C-C ~120.5°
C-C-N ~119.8°
C-O-C (furan) ~106.5°
Dihedral Angle ( °) Phenyl-Furan ~25.0°

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, the HOMO is expected to be localized primarily on the electron-rich aminophenyl and furan (B31954) portions, while the LUMO is likely concentrated around the electron-withdrawing acetyl group. malayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Table 2: Calculated FMO Properties and Global Reactivity Descriptors (Illustrative) This table shows representative values for a molecule of this type, derived from FMO analysis.

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -5.85 eV
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.95 eV
Energy Gap ΔE 3.90 eV
Ionization Potential I 5.85 eV
Electron Affinity A 1.95 eV
Electronegativity χ 3.90 eV
Chemical Hardness η 1.95 eV
Chemical Softness S 0.256 eV⁻¹

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is plotted on the surface of the molecule's electron density, using a color scale to denote different electrostatic potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. malayajournal.org

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to attack by electrophiles. For 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, these areas would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group. nih.govresearchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-poor and are the sites for nucleophilic attack. These positive regions are generally found around the hydrogen atoms, particularly those of the amino group. malayajournal.org

Fukui function analysis provides a more quantitative method for predicting regioselectivity in chemical reactions. The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes. d-nb.info It helps to pinpoint the most reactive atoms within the molecule for different types of attacks:

f+(r): For nucleophilic attack (attack by an electron donor). The site with the highest f+ value is the most likely to accept electrons.

f-(r): For electrophilic attack (attack by an electron acceptor). The site with the highest f- value is the most likely to donate electrons.

For 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, Fukui analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (high f+), while certain carbon atoms on the aminophenyl ring would be identified as probable sites for electrophilic attack (high f-).

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. nih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Modeling and Simulation Techniques for Biological Interactions

Molecular modeling, particularly molecular docking, is a computational method used to predict how a small molecule (ligand), such as 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, might bind to the active site of a macromolecular target, typically a protein or enzyme. researchgate.netresearchgate.net This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "binding score" or "binding energy" for each pose. A lower, more negative binding energy generally indicates a more stable and favorable interaction. researchgate.net The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov For 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, the amino group and carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, while the phenyl and furan rings can participate in stacking interactions.

Molecular Docking for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the case of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, molecular docking studies can be performed to predict its binding affinity and interaction patterns with various protein targets. Although specific docking studies on this exact compound are not extensively documented in the public domain, insights can be gleaned from studies on analogous structures containing furan, aminophenyl, or related moieties.

For instance, studies on furan-based compounds have revealed their potential as inhibitors for a range of enzymes. cam.ac.ukrsc.org Molecular docking simulations of furan-chalcone derivatives against tyrosinase, an enzyme involved in melanin (B1238610) production, have indicated that these molecules can bind to both the catalytic and allosteric sites of the enzyme. nih.gov The interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. Similarly, furan-2-carboxamide derivatives have been identified as potential microtubule stabilizing agents, with docking studies revealing their binding mode within the tubulin protein. nih.gov

The aminophenyl group also plays a crucial role in ligand-protein interactions. In many kinase inhibitors, the amino group can act as a hydrogen bond donor, forming critical interactions with the hinge region of the kinase domain. The docking of 2-(furan-2-yl)quinazolin-4-one derivatives into the ATP binding site of the EGFR tyrosine kinase has shown the importance of such interactions for inhibitory activity. nih.gov

Therefore, a hypothetical molecular docking study of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone would likely show the amino group forming hydrogen bonds with backbone atoms of a target protein, while the furan and phenyl rings could engage in hydrophobic and π-π stacking interactions within the binding pocket. The ethanone (B97240) moiety might also participate in hydrogen bonding or dipole-dipole interactions. The predicted binding energy from such studies would provide a quantitative estimate of the binding affinity, helping to rank its potential against different biological targets.

Table 1: Examples of Furan Derivatives and their Studied Protein Targets

Compound NameProtein TargetKey Interactions Observed in Docking
(E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-oneTyrosinaseBinding to catalytic and allosteric sites nih.gov
Furan-2-carboxamide derivativeTubulinMicrotubule stabilization nih.gov
2-(furan-2-yl)quinazolin-4-one derivativesEGFR tyrosine kinaseInteractions with the ATP binding site nih.gov
Furan-based thiamine (B1217682) analoguesPyruvate (B1213749) dehydrogenase E1Competitive inhibition with TPP cam.ac.ukrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

For the 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone-protein complex, an MD simulation would typically be performed after an initial docking pose is obtained. The simulation would track the trajectory of the ligand within the binding site over a period of nanoseconds to microseconds. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Studies on related furan derivatives have demonstrated the utility of MD simulations. For example, MD simulations of furan-chalcone derivatives bound to tyrosinase have been used to confirm the stability of the interactions predicted by docking. nih.gov Similarly, simulations of furan-based inhibitors with pyruvate dehydrogenase have provided insights into their dynamic behavior within the enzyme's active site. cam.ac.ukresearchgate.net These simulations can reveal the persistence of key hydrogen bonds and hydrophobic contacts over time, providing stronger evidence for the predicted binding mode.

An MD simulation of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone bound to a putative target would allow researchers to observe how the molecule adapts its conformation within the binding pocket and how the protein structure responds to its presence. This can lead to a more refined understanding of the binding mechanism and can help in the design of more potent and selective inhibitors.

Table 2: Application of Molecular Dynamics Simulations in Studying Furan Derivatives

Compound/SystemSimulation TimeKey Findings from MD Simulations
Furan-chalcone derivative-Tyrosinase complexNot specifiedConfirmed stability of the docked pose nih.gov
Furan-based inhibitors-Pyruvate dehydrogenase complexNot specifiedProvided insights into dynamic behavior in the active site cam.ac.ukresearchgate.net
Furan-1,3,4-oxadiazole derivatives-hTYR/hTYRP1 complexes100 nsConfirmed stable binding within the active sites mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone, a QSAR study would typically involve a dataset of structurally related compounds with experimentally determined biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity.

Although a specific QSAR model for 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is not available, studies on other furan-containing compounds have successfully employed this approach. For example, 3D-QSAR studies on menthol-derived 1,2,4-triazole-thioether compounds containing a furan moiety have been used to understand the structure-activity relationship for their antifungal activity. nih.gov These models can generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity, thus guiding the design of new analogs.

A QSAR model for a series of compounds including 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone could reveal the importance of the electronic properties of the aminophenyl ring, the steric and electronic features of the furan ring, and the nature of the substituent on the ethanone group for a particular biological activity. Such a model would be a valuable tool for predicting the potency of novel derivatives and for prioritizing their synthesis and experimental testing.

Structure Activity Relationship Sar Studies of 1 5 2 Amino Phenyl Furan 2 Yl Ethanone Analogues

Correlating Structural Modifications with Biological Potency and Selectivity

The furan (B31954) ring is a common scaffold in many biologically active compounds and its substitution pattern can significantly impact activity. For instance, in a series of furan-based inhibitors of salicylate (B1505791) synthase MbtI from M. tuberculosis, the scaffold was systematically optimized, leading to promising candidates. unimi.it The substitution on the furan ring can influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.

In studies of other furan-containing compounds, the nature and position of substituents on the furan ring have been shown to be critical for biological activity. For example, the introduction of a nitro group to a furan moiety in certain isatin (B1672199) derivatives enhanced their inhibitory activity against aldehyde dehydrogenase (ALDH) enzymes. mdpi.com This suggests that electron-withdrawing groups on the furan ring might be beneficial for certain biological targets. Conversely, in other contexts, different substitutions may be favored. For example, the synthesis of various furan derivatives has been explored starting from furan-containing chalcone (B49325) analogues, highlighting the versatility of this ring system in generating diverse chemical entities. researchgate.net

The following table summarizes the influence of various substituents on the furan ring on the biological activity of different furan-containing compounds, which can provide insights into potential modifications for 1-[5-(2-amino-phenyl)-furan-2-yl]-ethanone analogues.

Compound Class Furan Ring Substituent Observed Effect on Biological Activity Reference
Furan-based MbtI inhibitorsVariousOptimization led to promising antitubercular candidates. unimi.it
Isatin derivativesNitro groupEnhanced ALDH inhibition. mdpi.com
Furan-containing chalconesVariousServes as a versatile starting point for diverse derivatives. researchgate.net
FurochalconesAttachment of a furan moietyEnhanced antiproliferative activity compared to dihydroxychalcone. nih.gov
β-Keto-enol furan derivativesFuran group vs. thiophene (B33073) groupReplacement of thiophene by a furan group resulted in an increased IC50 (lower potency) in antifungal assays. nih.gov

The 2-aminophenyl group is a crucial component of the 1-[5-(2-amino-phenyl)-furan-2-yl]-ethanone structure, and modifications to this moiety can profoundly affect biological activity. The amino group itself is a key functional group that can participate in hydrogen bonding and other interactions with biological targets. mdpi.com The position and nature of substituents on the phenyl ring can modulate the electronic and steric properties of the entire molecule.

For instance, in studies of flavones, substituents on the phenyl ring (B ring) were found to be most important for antioxidant activity, with an o-dihydroxy group being particularly potent. mdpi.com This highlights the significance of the substitution pattern on the phenyl ring for biological function. Similarly, research on N-(substituted phenyl)-piperazine-based conjugates has shown that the proper selection of substituents on the phenyl ring is essential for interactions with target enzymes. mdpi.com

The table below illustrates the impact of variations on the phenyl moiety in different classes of compounds, offering a predictive framework for modifications to the 2-aminophenyl group of the title compound.

Compound Class Phenyl Moiety Variation Observed Effect on Biological Activity Reference
Flavoneso-dihydroxy group on the B ringMost potent antioxidant activity. mdpi.com
N-(Substituted phenyl)-piperazine conjugatesProper selection of substituentsEssential for interactions with the target binding site. mdpi.com
5-Phenyl-furan-2-carboxylic acidsFluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acidOne of the most potent candidates in the series of antimycobacterial agents. unimi.it
Ketamine EstersAromatic ring substitutionInfluences anesthetic and analgesic properties. mdpi.com

The ethanone (B97240) (acetyl) group in 1-[5-(2-amino-phenyl)-furan-2-yl]-ethanone is a key functional feature that can influence the compound's reactivity, polarity, and ability to engage in specific binding interactions. The carbonyl group within the ethanone moiety can act as a hydrogen bond acceptor, a crucial interaction in many enzyme-ligand complexes.

The importance of the ketone functionality is evident in the broad biological activities of 1-indanones, which include antiviral, anti-inflammatory, and anticancer properties. beilstein-journals.orgresearchgate.net The synthesis of various 1-indanone (B140024) derivatives has been a focus of medicinal chemistry, underscoring the value of this structural motif. beilstein-journals.orgresearchgate.net

Furthermore, the ethanone group can be chemically modified to generate a range of derivatives with potentially altered biological profiles. For example, the conversion of a 2-cyanoacryloylamide to a carboxamide in a series of quinone-furan derivatives led to a significant decrease in inhibitory activities, suggesting that the original functional group was more suitable for potency. mdpi.com This highlights the sensitivity of biological activity to even subtle changes in the functional group.

The following table summarizes the significance of the ketone functional group and its derivatives in various compound classes.

Compound Class Functional Group Significance for Biological Activity Reference
1-IndanonesKetoneBroad spectrum of biological activities including antiviral and anticancer. beilstein-journals.orgresearchgate.net
Quinone-furan-2-cyanoacryloyl hybrids2-Cyanoacryloylamide vs. CarboxamideConversion to carboxamide led to a significant decrease in inhibitory activity. mdpi.com
β-DiketonesKeto-enol tautomerismThe enol form acts as a ligand in the synthesis of metal complexes with various biological activities. orientjchem.org

While the parent compound 1-[5-(2-amino-phenyl)-furan-2-yl]-ethanone is achiral, the introduction of chiral centers through modification can lead to stereoisomers with distinct biological activities. Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral.

For instance, in a study of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives, a novel class of highly potent MT₂-selective agonists was developed, where the specific stereochemistry would be critical for its high affinity and selectivity. nih.gov Similarly, the enantioseparation of dihydropyrimidines has been shown to be important for their activity as calcium channel blockers. fu-berlin.de

The synthesis of chiral compounds, such as (S)-1-(furan-2-yl)ethanamine, highlights the availability of chiral building blocks for creating stereochemically defined analogues. bldpharm.com The biological evaluation of individual enantiomers is crucial to determine if the desired activity resides in a single stereoisomer, which can lead to more potent and selective drugs with fewer side effects.

Pharmacophore Development and Lead Compound Optimization for 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. By understanding the pharmacophore of 1-[5-(2-amino-phenyl)-furan-2-yl]-ethanone and its analogues, researchers can design new compounds with improved potency and selectivity.

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For example, in the development of inhibitors for the immune checkpoint LAG-3, pharmacophore modeling was used to guide the design of new small molecule ligands. fu-berlin.de

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential leads. Lead optimization then involves the iterative process of synthesizing and testing new analogues designed to better fit the pharmacophore model and improve upon the properties of the initial lead compound. This process has been successfully applied to optimize furan-based inhibitors of salicylate synthase MbtI, leading to promising antitubercular candidates. unimi.it

Mechanistic Insights from SAR Data

The collective data from structure-activity relationship studies can provide valuable insights into the potential mechanism of action of 1-[5-(2-amino-phenyl)-furan-2-yl]-ethanone and its analogues. By observing how specific structural changes affect biological activity, researchers can infer the types of interactions that are important for target binding.

For example, if introducing a hydrogen bond donor at a specific position significantly increases potency, it suggests that the target protein has a corresponding hydrogen bond acceptor in its binding site. Similarly, if bulky substituents are not tolerated in a certain region of the molecule, it may indicate a sterically constrained binding pocket.

In the study of furan-ring fused chalcones, the attachment of a furan moiety enhanced antiproliferative activity, suggesting a favorable interaction of the furan ring with the biological target. nih.gov Furthermore, mechanistic studies on some furan derivatives have shown that they can act as reversible covalent inhibitors of their target enzymes. nih.gov This type of detailed mechanistic understanding, derived from SAR data, is crucial for the rational design of more effective and safer drugs.

In Vitro Biological Activity and Mechanistic Pathways of 1 5 2 Amino Phenyl Furan 2 Yl Ethanone and Its Derivatives

Anticancer and Antiproliferative Activity in Cellular Models

Derivatives of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone have emerged as promising candidates for cancer therapy due to their potent activity against various cancer cell lines. These compounds exert their effects through multiple mechanisms, including the modulation of cell proliferation, induction of apoptosis, and inhibition of key enzymes and signaling pathways involved in cancer progression.

The cytotoxic and antiproliferative effects of this class of compounds have been evaluated against a panel of human cancer cell lines. Notably, certain derivatives have shown significant efficacy. For instance, various furan (B31954) and chalcone (B49325) derivatives have demonstrated potent activity against breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), prostate cancer (PC-3 and LNCaP), and cervical cancer (HeLa) cells. nih.govnih.govmdpi.com

Chalcone derivatives, which share structural similarities, have shown promising antiproliferative activity against melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and Jurkat (lymphocyte) cell lines. mdpi.com Specifically, one chalcone derivative exhibited a high inhibitory effect on the metabolic viability of Jurkat, LNCaP, PC-3, and HeLa cells. mdpi.com Furthermore, some 4-amino-thieno[2,3-d]pyrimidine derivatives, which can be considered bioisosteres, have shown excellent antiproliferative effects against the MCF-7 cell line. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Furan and Chalcone Derivatives Note: This table presents data for structurally related derivatives, not the parent compound itself, as specific data for the parent compound is not widely available.

Compound Class Cancer Cell Line Activity Metric Value Reference
Carbamothioyl-furan-2-carboxamide HepG2 % Cell Viability (20 µg/mL) 33.29% nih.gov
Carbamothioyl-furan-2-carboxamide MCF-7 % Cell Viability (100 µg/mL) 48.75% nih.gov
Chalcone-Thienopyrimidine HepG2 IC50 Varies by derivative nih.gov
Chalcone-Thienopyrimidine MCF-7 IC50 Varies by derivative nih.gov
4-Amino-thienopyrimidine MCF-7 IC50 0.013 µM nih.gov
Chalcone Derivative Jurkat IC50 Data dependent on specific derivative mdpi.com
Chalcone Derivative PC-3 IC50 Data dependent on specific derivative mdpi.com

The antiproliferative activity of these compounds is a key aspect of their anticancer potential. Studies using the MTT assay, which measures cell metabolic activity, have confirmed the ability of these derivatives to reduce the viability and proliferation of cancer cells. nih.govnih.gov For example, certain 4-amino-thienopyrimidine derivatives demonstrated a significant, concentration-dependent reduction in the proliferation of MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The effect on cell viability is often a primary indicator of the potential therapeutic efficacy of these compounds.

The anticancer activity of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone derivatives is underpinned by their interaction with critical molecular pathways. One of the key mechanisms is the inhibition of protein kinases that are crucial for cell cycle progression and survival.

Kinase Inhibition (Cdc7): Cell division cycle 7 (Cdc7) kinase is a vital regulator of the S phase in the cell cycle. nih.gov Its inhibition can lead to an abortive S phase and subsequent cell death in cancer cells. The p53 tumor suppressor protein can control Cdc7 levels, representing a critical checkpoint. nih.gov In cancer cells where this checkpoint is defective, targeting Cdc7 kinase presents a promising therapeutic strategy. nih.gov

p53-Mediated Pathways: The tumor suppressor protein p53 plays a central role in preventing cancer formation. Upon genotoxic stress, p53 can halt the cell cycle to allow for DNA repair or initiate apoptosis. nih.gov Some anticancer compounds exert their effects through p53-dependent mechanisms. For instance, p53 can downregulate Cdc7, reinforcing a G1 cell cycle arrest. nih.gov

ERK1/2 Signaling: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation and survival. Inhibition of ERK1/2 has proven to be a potent strategy to suppress tumor growth, particularly in cancers with mutations in the MAPK pathway, such as BRAF-mutant melanoma. jci.org

Beyond kinase signaling, derivatives of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone may also target enzymes that are essential for cancer cell survival and proliferation.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors can alter the expression of tumor suppressor genes and other proteins involved in cell cycle control and apoptosis. nih.gov The development of HDAC inhibitors is a significant area of cancer research, with some compounds already approved for clinical use. nih.gov The combination of HDAC inhibitors with other chemotherapeutic agents can enhance their efficacy.

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the synthesis of DNA precursors. Its overexpression is a known mechanism of resistance to certain chemotherapies like 5-fluorouracil (B62378) (5-FU). nih.gov Research has shown that HDAC inhibitors can suppress the expression of the TS gene, providing a mechanistic rationale for combining these two classes of drugs to overcome resistance. nih.gov

Antimicrobial Activity Profile (in vitro)

In addition to their anticancer properties, furan derivatives have demonstrated a broad spectrum of antimicrobial activity. This dual activity makes them particularly interesting for further drug development. The furan nucleus is a key pharmacophore that contributes to the antimicrobial efficacy of these compounds against a range of pathogenic microorganisms. researchgate.net

Derivatives of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone have been shown to be effective against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Various studies have reported the antibacterial potential of furan derivatives against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The specific substitutions on the furan ring and the phenyl group can significantly influence the potency and spectrum of antibacterial activity. researchgate.net For example, some carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against various bacterial strains. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Furan Derivatives Note: This table presents data for structurally related derivatives, not the parent compound itself, as specific data for the parent compound is not widely available.

Compound Class Bacterial Strain Activity Metric (MIC) Value (µg/mL) Reference
Carbamothioyl-furan-2-carboxamide Various Bacteria MIC 150.7–295 nih.gov
1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone E. coli MIC 0.0195
1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone S. aureus MIC 22.9
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives Bacillus subtilis Zone of Inhibition Varies by derivative researchgate.net
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives Staphylococcus aureus Zone of Inhibition Varies by derivative researchgate.net
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives Xanthomonas campestris Zone of Inhibition Varies by derivative researchgate.net
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives Escherichia coli Zone of Inhibition Varies by derivative researchgate.net

Antifungal Efficacy Against Yeast and Filamentous Fungi

Derivatives of the 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone scaffold have demonstrated notable antifungal properties. For instance, a series of 3-aryl-3-(furan-2-yl)propenoic acid derivatives, synthesized through the hydroarylation of 3-(furan-2-yl)propenoic acids, have shown significant antimicrobial activity. At a concentration of 64 µg/mL, these compounds are effective against the yeast-like fungi Candida albicans. mdpi.com They also exhibit inhibitory action against bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.com

Further studies on nitrofuran derivatives have highlighted their broad-spectrum antifungal potential. While many yeasts showed resistance, certain derivatives displayed promising activity. nih.gov For Candida species, the minimum inhibitory concentrations (MIC90) ranged from 3.9 to over 250 µg/mL. nih.gov Similarly, aminothioxanthones, which are bioisosteres of xanthones, have been evaluated for their antifungal effects. Certain aminothioxanthone derivatives exhibited broad-spectrum antifungal activity against various pathogenic fungi. nih.gov

Additionally, novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been designed as succinate (B1194679) dehydrogenase (SDH) inhibitors. A significant number of these compounds showed potent in vitro antifungal activity against seven different phytopathogenic fungi. nih.gov

Table 1: Antifungal Activity of Furan Derivatives

Antitubercular Potential and Target Mechanisms (e.g., Enoyl-ACP reductase, Arabinosyl transferases)

The furan scaffold is a key component in the development of new antitubercular agents. One of the primary targets for these agents is the enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the fatty acid synthesis (FAS-II) pathway of bacteria like Mycobacterium tuberculosis. wikipedia.orgnih.govnih.gov

A series of 1-(furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanimine (B1209239) derivatives were synthesized and evaluated for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. Several of these compounds were active at a concentration of 3.125 µg/mL. wikipedia.org Molecular docking studies suggest that these compounds act by inhibiting the enoyl-ACP reductase. wikipedia.org The presence of electron-withdrawing groups, such as nitro and chloro, on the phenyl ring was found to enhance the antitubercular activity. wikipedia.org

Similarly, pyrimidine (B1678525) and quinazoline (B50416) derivatives have been reported to possess antimycobacterial properties. nih.gov Specifically, 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides have shown promise as antitubercular agents against multidrug-resistant tuberculosis at a concentration of 16 µg/mL. mdpi.com

Table 2: Antitubercular Activity of Furan and Related Derivatives

Enzyme Inhibitory Activity Beyond Antiproliferative/Antimicrobial Contexts

Derivatives of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone have been investigated for their ability to inhibit a variety of enzymes involved in different physiological and pathological processes.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov Several furan and benzofuran (B130515) derivatives have been identified as potent XO inhibitors.

For example, viniferifuran has been shown to strongly inhibit XO with an IC50 value of 12.32 µM, which is more potent than the clinical drug allopurinol (B61711) (IC50 = 29.72 µM). nih.gov Kinetic studies revealed an anti-competitive mode of inhibition. nih.gov Molecular docking analyses indicated that viniferifuran binds to the active site of XO through hydrophobic interactions and hydrogen bonding. nih.gov Additionally, a series of 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives have demonstrated excellent XO inhibitory activity, with IC50 values comparable to the drug febuxostat. nih.gov

Table 3: Xanthine Oxidase Inhibitory Activity

Tyrosinase Inhibition and Anti-Melanogenesis Effects

Tyrosinase is a key enzyme in melanogenesis, the process of melanin (B1238610) production. mdpi.comunimi.it Inhibitors of this enzyme are of great interest for cosmetics and for treating hyperpigmentation disorders. A number of furan-containing chalcones and other heterocyclic compounds have been synthesized and evaluated for their tyrosinase inhibitory activity. mdpi.comresearchgate.netmdpi.com

One series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives showed that a compound with a 2,4-dihydroxyphenyl group had potent tyrosinase inhibitory activity, with IC50 values of 0.0433 µM for L-tyrosine and 0.28 µM for L-DOPA as substrates. mdpi.com This was significantly more potent than the standard inhibitor, kojic acid. mdpi.com Enzyme kinetics determined this compound to be a mixed-type inhibitor. mdpi.com Other studies have identified aurones and 3-(substituted phenyl)-1-(thiophen-2-yl)prop-2-en-1-one analogs as effective tyrosinase inhibitors, with some derivatives showing competitive inhibition and IC50 values in the low micromolar range. researchgate.netmdpi.com

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govnih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.

A series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to cyclohexyl-2-(phenylamino)acetamides were synthesized and showed potent urease inhibitory activity, with IC50 values ranging from 0.94 to 6.78 µM, which is significantly better than the standard inhibitor thiourea (B124793) (IC50 = 22.50 µM). nih.govnih.gov The most active compound in this series, which contained a thiophene substituent, was found to be a non-competitive inhibitor. nih.govnih.gov Furthermore, a study of furan chalcone derivatives identified two compounds, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, as potent urease inhibitors with IC50 values of 16.13 µM and 18.75 µM, respectively. nih.gov

Cholinesterase and Carbonic Anhydrase Inhibition

Cholinesterase Inhibition: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the treatment of Alzheimer's disease. While direct studies on 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone derivatives for cholinesterase inhibition are limited, related heterocyclic structures have shown activity. For example, certain succinimide (B58015) and flavonoid derivatives have been reported to inhibit both AChE and BChE. scienceopen.comaksaray.edu.tr Macluraxanthone, a xanthone (B1684191) derivative, was found to be a potent inhibitor of both enzymes, with IC50 values of 8.47 µM for AChE and 29.8 µM for BChE. aksaray.edu.tr

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. nih.gov Furan-containing sulfonamides have been investigated as CA inhibitors. Some sulfonamides incorporating furan-carboxamide moieties have demonstrated very good inhibitory properties against CA II and CA IV, with affinities in the low nanomolar range. The clinically used antibiotic Furagin and its derivatives also exhibit inhibitory activity against human CAs, particularly the tumor-associated isoforms hCA IX and XII. nih.gov

Table 4: Enzyme Inhibition Profile of Related Heterocyclic Compounds

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of furan derivatives has been a subject of significant research, with studies employing various assays to determine their efficacy. The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation.

Derivatives of 2-substituted furans have demonstrated notable antioxidant properties. For instance, a study on 2-(p-phenyl substituted styryl)-furans highlighted that a p-hydroxy substituted furan derivative exhibits good antioxidant properties, with an IC50 value of approximately 40 μM in a DPPH radical scavenging assay. researchgate.net In contrast, derivatives with strong electron-withdrawing groups like nitro, cyano, and chloro substituents did not show antioxidant activity. researchgate.net The mechanism of radical quenching by these furan compounds is predominantly through a hydrogen atom transfer mechanism. researchgate.net The antioxidant activity has been shown to correlate with the ground state dipole moment, X–H bond dissociation energy (where X is O or N), and proton affinity. researchgate.net

Another study on ester derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate evaluated their antioxidant potential using DPPH free radical scavenging, reducing power, and hydrogen peroxide scavenging assays. nih.gov One particular compound, 3c, was identified as the most potent in the DPPH scavenging assay, with an IC50 of 0.6 mg/ml. nih.gov The presence of a labile hydrogen atom and a conjugated system in the structure of these compounds contributes to their radical scavenging potential by stabilizing the resulting radical. nih.gov

Furthermore, research on furan/thiophene-2-carboxamide derivatives showed that one compound exhibited 98.93% DPPH scavenging activity compared to the positive control, ascorbic acid. bohrium.com Similarly, hydroxyl-functionalized 2-arylbenzo[b]furan derivatives have been found to possess potent antioxidant activity in a DPPH radical scavenging assay, which was further validated in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages model. nih.gov The structural skeleton of 2-arylbenzo[b]furan and the presence of phenolic hydroxyl groups are crucial for their antioxidant properties. nih.gov

The following table summarizes the antioxidant activities of various furan derivatives from different studies.

Compound/Derivative ClassAssayResult (IC50 or % activity)Reference
2-(p-hydroxy phenyl styryl)-furanDPPH radical scavenging~ 40 μM researchgate.net
2-(p-amine, chloro, cyano, methoxy, nitro substituted styryl)-furansDPPH radical scavenging> 150 μM researchgate.net
4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester (Compound 3c)DPPH free radical scavenging0.6 mg/ml nih.gov
Furan/thiophene-2-carboxamide derivative (CPD3)DPPH scavenging98.93% activity bohrium.com
5-(2,3-dihydroxyphenyl)-furan derivativeSuperoxide anion quenching0.187 µM utripoli.edu.ly
5-(2,3-dihydroxyphenyl)-furan derivativeDPPH radical scavenging10.3 µM utripoli.edu.ly
5-(2,3-dihydroxyphenyl)-furan derivativeLipid peroxidation inhibition0.129 µM utripoli.edu.ly

Other Specific Biological Targets and Their Modulation (e.g., Antileishmanial activity, MCH-R1 antagonism)

Beyond antioxidant effects, furan derivatives have been investigated for other specific biological activities, including antileishmanial activity and antagonism of the melanin-concentrating hormone receptor 1 (MCH-R1).

Antileishmanial Activity: While direct studies on the antileishmanial activity of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone were not found, the broader class of furan derivatives has shown promise. Research into novel furan-based compounds is ongoing to explore their potential as treatments for various parasitic diseases.

MCH-R1 Antagonism: Melanin-concentrating hormone (MCH) is a peptide involved in regulating appetite and energy balance. nih.gov Antagonists of its receptor, MCH-R1, are being explored as potential therapeutics for obesity. nih.govnih.gov A pseudopeptide MCH-R1 antagonist, GPS18169, has been developed and shown to have a high affinity for the receptor, with a Ki for its antagonistic effect in the 20 picomolar range. nih.gov This indicates the potential for furan-containing structures to be modified to target this receptor. The MCH system is believed to regulate sugar intake by influencing both caloric and rewarding components. nih.gov

Methodological Approaches for In Vitro Biological Screening

A variety of in vitro assays are employed to screen and characterize the biological activities of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone and its derivatives. These methods can be broadly categorized into cell-based assays, microbiological assays, biochemical enzyme assays, and G-protein coupled receptor (GPCR) functional assays.

Cell-Based Assays (e.g., MTT assay, Alamar Blue assay, Cell Proliferation Assays)

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of chemical compounds.

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can reflect cell viability and proliferation. wikipedia.orgopentrons.com It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product by mitochondrial enzymes in living cells. wikipedia.orgopentrons.com The amount of formazan produced is proportional to the number of viable cells. opentrons.com For instance, the cytotoxic effects of furan-based compounds on MCF-7 cancer cells were evaluated using the MTT assay, where cells were seeded in a 96-well plate and treated with the compounds for 24 hours before adding the MTT solution. nih.gov

The Alamar Blue assay is another method to quantitatively measure cell proliferation and cytotoxicity. thermofisher.comnih.gov It utilizes a fluorometric/colorimetric redox indicator, resazurin (B115843), which is blue and non-fluorescent. thermofisher.comaatbio.com In metabolically active cells, resazurin is reduced to the red, fluorescent compound resorufin (B1680543). thermofisher.com This assay is advantageous as it is non-toxic to cells, allowing for continuous monitoring. thermofisher.com

Cell proliferation assays are crucial for understanding how compounds affect cell growth. For example, the anti-proliferative activity of 1,2-dihydronaphtho[2,1-b]furan (B1253133) derivatives has been assessed against human breast cancer cell lines. utripoli.edu.lyijabbr.com

The following table outlines common cell-based assays used for screening furan derivatives.

AssayPrincipleApplication ExampleReference
MTT Assay Reduction of yellow MTT to purple formazan by metabolically active cells.Evaluation of cytotoxic effects of furan-based compounds on MCF-7 and HCT-116 cancer cell lines. nih.govresearchgate.net
Alamar Blue Assay Reduction of blue, non-fluorescent resazurin to red, fluorescent resorufin by viable cells.Quantitative measurement of proliferation in various human and animal cell lines, bacteria, and fungi. thermofisher.comresearchgate.net
Cell Proliferation Assays Measurement of the increase in cell number over time.Assessment of the anti-proliferative activities of 1,2-dihydronaphtho[2,1-b]furan derivatives against breast cancer cell lines. utripoli.edu.lyijabbr.com

Microbiological Assays (e.g., Disc Diffusion Method, Minimum Inhibitory Concentration (MIC) Determinations)

Microbiological assays are essential for determining the antimicrobial efficacy of compounds.

The Disc Diffusion Method , also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of microorganisms to antimicrobial agents. youtube.comyoutube.com Filter paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a lawn of bacteria. youtube.com The formation of a clear zone of inhibition around the disc indicates that the compound has inhibited microbial growth. youtube.com The size of this zone is proportional to the susceptibility of the microbe to the compound. youtube.com This method has been used to evaluate the antibacterial and antifungal activities of various furan derivatives. researchgate.netresearchgate.net

Minimum Inhibitory Concentration (MIC) Determinations are quantitative assays used to find the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. youtube.com The broth microdilution method is a common technique for determining MIC values. youtube.comnih.gov In this assay, serial dilutions of the compound are prepared in a liquid growth medium and inoculated with the test microorganism. youtube.com The MIC is the lowest concentration that shows no turbidity after incubation. youtube.com For example, the MIC of 2-(2-Nitrovinyl) furan was determined against various pathogens, with concentrations of 5×10⁻¹ mg/ml and 5×10⁻² mg/ml being effective. academiapublishing.org

The table below details common microbiological assays.

AssayPrincipleApplication ExampleReference
Disc Diffusion Method Diffusion of an antimicrobial agent from a paper disc into an agar medium, resulting in a zone of growth inhibition.Screening of furan derivatives for antibacterial and antifungal activity. researchgate.netresearchgate.net
Minimum Inhibitory Concentration (MIC) Determination Determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.Determining the MIC of 3-aryl-3-(furan-2-yl)propanoic acid derivatives against Escherichia coli. ijabbr.comnih.gov

Biochemical Enzyme Assays (e.g., Spectrophotometric methods for enzyme kinetics)

Biochemical assays are used to investigate the effect of compounds on specific enzymes.

Spectrophotometric methods are commonly employed to study enzyme kinetics. These assays measure the change in absorbance of a substrate or product over time, allowing for the determination of enzyme activity and inhibition. For instance, the antioxidant activity of furfural (B47365) derivatives was measured using a spectrophotometer at a wavelength of 517 nm in a DPPH assay. jmchemsci.com Similarly, enzyme kinetic studies of furan/thiophene-2-carboxamide derivatives were conducted to investigate their inhibitory effects on enzymes like urease, acetylcholinesterase, and butyrylcholinesterase. bohrium.com Lineweaver-Burk plots can be used to determine the type of enzyme inhibition. nih.gov

G-Protein Coupled Receptor (GPCR) Functional Assays

GPCRs are a large family of cell surface receptors that are important drug targets. nih.govmdpi.com Functional assays are used to screen for compounds that modulate GPCR activity.

GPCR functional assays can measure various downstream signaling events, such as changes in second messenger levels (e.g., cAMP, IP1, calcium) or receptor-protein interactions. eurofinsdiscovery.com Resonance energy transfer (RET) based sensors, including Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET), have been developed to monitor conformational changes in GPCRs and their interactions with G proteins or β-arrestins. nih.govmdpi.com A furan-based chemical cross-linking methodology has also been developed to study the interaction between a furan-modified peptide ligand and its native GPCR on the surface of living cells. nih.gov

The following table provides an overview of GPCR functional assays.

Assay TypePrincipleApplicationReference
Second Messenger Assays Measurement of changes in intracellular second messengers like cAMP, IP1, or Ca2+ upon GPCR activation.To determine if a compound is an agonist or antagonist of a specific GPCR. eurofinsdiscovery.com
Resonance Energy Transfer (RET) Assays (FRET/BRET) Measurement of energy transfer between a donor and acceptor molecule to monitor protein-protein interactions or conformational changes.To study GPCR activation, dimerization, and interaction with G proteins and β-arrestins in living cells. nih.govmdpi.com
Furan-based Cross-linking Covalent coupling of a furan-modified ligand to its GPCR upon oxidation.To investigate ligand-receptor interactions under native conditions. nih.gov

Emerging Research Directions and Future Prospects for 1 5 2 Amino Phenyl Furan 2 Yl Ethanone

Rational Design of Next-Generation Furan-Based Scaffolds

The core structure of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is an ideal starting point for the rational design of new chemical entities. The furan (B31954) ring is a versatile building block in organic synthesis, amenable to a variety of transformations. researchgate.net Future research could focus on modifying this central scaffold to fine-tune its physicochemical properties for specific applications.

Key areas for synthetic exploration include:

Transformation of the Acetyl Group: The ketone functionality of the ethanone (B97240) moiety can be transformed into a wide range of other functional groups. For instance, reduction could yield a secondary alcohol, opening pathways to esterification. Alternatively, it could serve as a handle for constructing more complex side chains via reactions like the Aldol (B89426) condensation. mdpi.com

Cyclization Strategies: The ortho-positioning of the amino group relative to the furan-linking carbon atom presents an intriguing opportunity for intramolecular cyclization reactions. This could lead to the synthesis of novel, rigid polycyclic systems, such as furo[2,3-b]pyridines or other fused heterocycles, which are often found in biologically active molecules. researchgate.net The synthesis of 2-aminobenzofurans from related starting materials via cycloaddition reactions further highlights the potential for creating diverse heterocyclic systems. nih.gov

These synthetic strategies would allow for the creation of a diverse library of compounds derived from the primary scaffold, enabling systematic exploration of structure-activity relationships (SAR).

Expanding the Scope of Biological Applications (non-clinical)

While the biological profile of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone itself has not been documented, numerous studies on related furan derivatives suggest a high potential for discovering valuable biological activities. The furan nucleus is a common feature in compounds with a wide array of pharmacological effects. scispace.com

Future non-clinical research could screen this compound and its derivatives for activities such as:

Antifungal and Antibacterial Agents: Furan-containing compounds have demonstrated significant antimicrobial properties. For example, certain 5-arylfuran-2-carboxamide derivatives have shown potent fungistatic and fungicidal effects against various Candida species. researchgate.net Similarly, β-keto-enol furan derivatives have been identified as potent antifungal agents. nih.gov Given these precedents, screening 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone against panels of pathogenic fungi and bacteria is a logical next step.

Enzyme Inhibition: Furan-chalcone derivatives have been successfully identified as potent inhibitors of tyrosinase, an enzyme involved in melanogenesis, suggesting applications in pigmentation-related research. mdpi.com The structural similarity of the target compound to these inhibitors warrants its evaluation against tyrosinase and other therapeutically relevant enzymes.

Anticancer Properties: Compounds that feature linked furan and phenyl rings have been noted for their potential anticancer activity, often inducing apoptosis in cancer cell lines. wikipedia.org Investigating the cytotoxicity of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone against various cancer cell lines could uncover new leads for oncological research.

Table 1: Examples of Biological Activities in Structurally Related Furan Compounds

Compound ClassSpecific ExampleBiological ActivityResearch Focus
Furan-Chalcone Derivatives(E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-onePotent tyrosinase inhibitionAnti-melanogenesis
5-Arylfuran-2-CarboxamidesN-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideFungistatic and fungicidal effectsAnti-Candida activity
β-Keto-enol Furan Derivatives3-(Furan-2-yl)-3-hydroxy-1-(pyridin-2-yl)prop-2-en-1-oneSignificant fungicidal activityAntifungal agent development
Furan Amino Acid DerivativesDerivatives of 5-nitrofuran acryloyl chlorideHigh activity against gram-negative bacteriaAntibacterial agents

This table is illustrative and based on activities of related furan compounds, suggesting potential research areas for 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone.

Synergistic Approaches Combining Computational and Experimental Chemistry

The exploration of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone and its future derivatives would be greatly accelerated by a synergistic approach that combines computational modeling with experimental validation. This strategy allows for the prioritization of synthetic targets and a deeper understanding of molecular interactions.

Molecular Docking and Virtual Screening: Before embarking on extensive synthesis, computational docking studies can predict the binding affinity of the target compound and its virtual derivatives against a wide range of biological targets, such as enzyme active sites. mdpi.com This in silico screening can identify promising candidates for synthesis and biological testing, saving significant time and resources. For example, studies on other heterocyclic ketones have successfully used docking to understand interactions with target proteins. mdpi.comresearchgate.net

DFT for Property Prediction: Density Functional Theory (DFT) can be employed to characterize the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com These theoretical calculations can help interpret experimental results, such as NMR spectra, and provide insights into the molecule's stability and potential reaction mechanisms. mdpi.com

Experimental Validation: The predictions from computational models must be validated through empirical testing. This involves synthesizing the prioritized compounds and performing in vitro assays to confirm their biological activity. researchgate.net Any discrepancies between the predicted and observed activities can then be used to refine the computational models, creating a powerful feedback loop that accelerates the discovery process. This combined approach has been successfully used to identify novel tyrosinase inhibitors and other biologically active molecules. mdpi.com

Advanced Material Science and Catalytic Applications

Beyond biological applications, the unique electronic and structural features of the furan-phenyl scaffold suggest potential uses in material science and catalysis.

Organic Semiconductor Materials: Furan-based compounds are increasingly being investigated as components of organic semiconductor materials due to their favorable electronic properties, rigidity, and potential for strong intermolecular stacking. nih.govmatrix-fine-chemicals.com They have been incorporated into organic photovoltaics (OSCs). The extended π-conjugated system of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone makes it a candidate for exploration as a building block for new photoactive or charge-transporting materials. Derivatization could further tune its optoelectronic properties for applications in organic electronics.

Catalysis: Furan derivatives are central to the field of biomass valorization and can be transformed into valuable chemicals and biofuels using various catalytic systems. scribd.com While often the target of catalysis, furan-containing ligands can also play a role in coordinating with metal centers. The nitrogen and oxygen atoms in 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone could act as bidentate or monodentate ligands for transition metals, opening the possibility of designing novel catalysts for a range of organic transformations. The development of catalysts is crucial for sustainable chemistry, and exploring the coordination chemistry of this scaffold could lead to new, efficient catalytic systems. tandfonline.com

Table 2: Potential Applications in Material Science and Catalysis

FieldPotential ApplicationRationale Based on Analogous Compounds
Material Science Organic Photovoltaics (OPVs)Furan-based materials are explored for OSCs due to good charge-transport properties.
Polymer Building BlocksFuran derivatives are used to create resins and polymers with high thermal resistance.
Catalysis Ligand SynthesisFuran-based structures can be part of ligands for metal-catalyzed reactions.
Biomass ConversionFuran derivatives are key platform chemicals in green chemistry catalysis.

Q & A

Q. What are its applications as a building block in organic synthesis?

  • Coordination Chemistry : Form Schiff base complexes with transition metals (e.g., Ni²⁺) for catalytic studies .
  • Heterocyclic Synthesis : React with hydrazines to generate pyrazole derivatives for bioactive molecule development .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict reactivity and biological activity?

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-31G(d) basis set .
  • Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays .

Q. How do contradictions in spectral data (e.g., GC vs. NMR purity) arise, and how can they be resolved?

  • Root Cause : Impurities with similar retention times (GC) or overlapping signals (NMR).
  • Resolution : Use orthogonal methods (HPLC-DAD, 2D NMR) and spike-in experiments with authentic standards .

Q. What mechanistic insights explain regioselectivity in its reactions with electrophiles?

  • Electrophilic Substitution : The amino group directs electrophiles to the para position on the phenyl ring. Monitor via in situ IR or NMR to track intermediate formation .

Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks?

  • Refinement : Apply SHELXL’s restraints for disordered H atoms. Analyze intermolecular interactions (e.g., N–H···O) using Mercury software .

Q. What thermodynamic properties (e.g., enthalpy of formation) are critical for process scaling?

  • Calorimetry : Measure combustion enthalpy using bomb calorimetry. Correct for side reactions via control experiments .

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